molecular formula C13H21FNO3P B14420186 Phosphonofluoridic acid, diethyl-, 2-(phenylmethoxy)ethyl ester CAS No. 85473-40-1

Phosphonofluoridic acid, diethyl-, 2-(phenylmethoxy)ethyl ester

Cat. No.: B14420186
CAS No.: 85473-40-1
M. Wt: 289.28 g/mol
InChI Key: IDIVHWNOOBBXOV-UHFFFAOYSA-N
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Description

Phosphonofluoridic acid, diethyl-, 2-(phenylmethoxy)ethyl ester is an organophosphorus compound It is characterized by the presence of a phosphonofluoridic acid group, diethyl ester, and a 2-(phenylmethoxy)ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonofluoridic acid, diethyl-, 2-(phenylmethoxy)ethyl ester typically involves the reaction of diethyl phosphite with 2-(phenylmethoxy)ethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups. The product is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphonofluoridic acid, diethyl-, 2-(phenylmethoxy)ethyl ester can undergo various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Phosphonofluoridic acid, diethyl-, 2-(phenylmethoxy)ethyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate esters.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.

Mechanism of Action

The mechanism of action of phosphonofluoridic acid, diethyl-, 2-(phenylmethoxy)ethyl ester involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. The ester groups can be hydrolyzed to release active metabolites that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Phosphonofluoridic acid, diethyl ester: Lacks the 2-(phenylmethoxy)ethyl group, making it less versatile in certain applications.

    Phosphonofluoridic acid, dimethyl-, 2-(phenylmethoxy)ethyl ester: Similar structure but with dimethyl ester groups instead of diethyl, which may affect its reactivity and solubility.

    Phosphonofluoridic acid, diethyl-, 2-(methoxy)ethyl ester: Similar structure but with a methoxy group instead of phenylmethoxy, which may influence its chemical properties and applications.

Uniqueness

Phosphonofluoridic acid, diethyl-, 2-(phenylmethoxy)ethyl ester is unique due to the presence of both diethyl and 2-(phenylmethoxy)ethyl ester groups. This combination imparts distinct chemical properties, making it suitable for specific applications in organic synthesis, biochemical research, and industrial processes.

Properties

CAS No.

85473-40-1

Molecular Formula

C13H21FNO3P

Molecular Weight

289.28 g/mol

IUPAC Name

N-ethyl-N-[fluoro(2-phenylmethoxyethoxy)phosphoryl]ethanamine

InChI

InChI=1S/C13H21FNO3P/c1-3-15(4-2)19(14,16)18-11-10-17-12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3

InChI Key

IDIVHWNOOBBXOV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P(=O)(OCCOCC1=CC=CC=C1)F

Origin of Product

United States

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